P-protein, bacterial
Description
Overview of Diverse Roles of Bacterial Proteins in Cellular Homeostasis
Cellular homeostasis in bacteria is a tightly regulated state maintained by the coordinated action of numerous protein systems. These systems ensure that cellular processes function optimally despite fluctuations in the external environment. A critical aspect of bacterial homeostasis is protein homeostasis, or proteostasis, which involves the synthesis, folding, assembly, translocation, and degradation of proteins. nih.goviu.edu Bacteria possess sophisticated quality control networks comprising chaperones and proteases that monitor protein folding states and remove misfolded or damaged proteins. nih.govbidd.group
For instance, molecular chaperones like DnaK, DnaJ, and GroEL/GroES assist in the proper folding of newly synthesized polypeptides and the refolding of stress-denatured proteins. iu.edubidd.group Proteases such as Lon and ClpP are responsible for degrading terminally misfolded or unneeded proteins, preventing the accumulation of toxic aggregates. bidd.groupresearchgate.net This proteostasis network is essential for bacterial survival under stress conditions, such as heat shock or oxidative stress. iu.edubidd.group
Beyond proteostasis, bacterial proteins are involved in a multitude of homeostatic processes. Transport proteins embedded in the cell membrane and cell wall regulate the uptake of nutrients and efflux of waste products and toxins. semanticscholar.org Proteins involved in cell division, such as FtsZ, ensure accurate partitioning of genetic material and cellular components during replication. Structural proteins contribute to maintaining cell shape and integrity. Furthermore, proteins are central to bacterial motility (e.g., flagellar proteins) and the formation of biofilms, complex communities that provide protection and facilitate adaptation. bindingdb.orgwikipedia.orgmdpi.com
Historical Perspectives and Early Discoveries of Key Bacterial Protein Families Relevant to P-protein Research
The study of bacterial proteins has a rich history, dating back to early investigations into bacterial metabolism and genetics. The discovery of enzymes, many of which are proteins, was a pivotal step in understanding bacterial biochemistry. Early research focused on isolating and characterizing key metabolic enzymes.
The discovery of RNase P in the 1970s marked a significant moment in the study of RNA processing and the role of protein components in such processes. Initially identified in Escherichia coli, RNase P was found to be essential for the precise cleavage of the 5' leader sequence from precursor tRNA molecules, a crucial step in tRNA maturation. nottingham.ac.uk groundbreaking research by Sidney Altman and colleagues demonstrated that the RNA subunit of bacterial RNase P possessed catalytic activity in vitro under specific conditions, a discovery that challenged the paradigm that all enzymes were proteins and led to the concept of ribozymes. advancedresearchpublications.comajuronline.org
Despite the catalytic activity of the RNA subunit, it was recognized early on that a protein component was also part of the functional bacterial RNase P holoenzyme and was essential for its activity in vivo. ajuronline.orgchemrxiv.orgciteab.comasm.org This protein component, the bacterial RNase P protein (RnpA or C5 protein), was found to enhance the catalytic efficiency of the ribozyme under physiological conditions and contribute to substrate recognition. ajuronline.orgchemrxiv.orgciteab.commalariaworld.org The identification and characterization of this protein component were crucial steps in fully understanding the mechanism of tRNA maturation in bacteria. Early studies involved genetic analyses to identify the gene encoding the protein (rnpA) and biochemical experiments to purify and characterize the protein and its interaction with the RNA subunit. nih.gov
Other key bacterial protein families relevant to understanding "P-proteins" and bacterial biology, whose discoveries span several decades, include ribosomal proteins (essential for protein synthesis), elongation factors (like EF-Tu, EF-Ts, and EF-G, involved in translation elongation, and EF-P), and various regulatory proteins that control gene expression and cellular responses. scilit.comnih.govnih.gov The ongoing discovery and characterization of these diverse protein families have provided a comprehensive picture of the complexity and adaptability of bacterial life.
Current Research Landscape and Gaps in Understanding P-protein, Bacterial Functionality
Current research on bacterial RNase P protein continues to explore its multifaceted roles and interactions within the cell. While its essentiality in vivo and its contribution to RNase P activity are well-established, the precise mechanisms by which the protein subunit enhances catalysis and recognizes substrates are still areas of active investigation. ajuronline.orgciteab.commalariaworld.org Structural studies using techniques like X-ray crystallography and cryo-electron microscopy are providing increasingly detailed insights into the architecture of the RNase P holoenzyme and the interactions between the RNA and protein components. citeab.comasm.org These studies reveal that despite sequence divergence, the tertiary structure of bacterial RNase P protein is remarkably conserved across different species. chemrxiv.orgasm.org
Research also focuses on the dynamics of the RNase P holoenzyme assembly and its regulation within the bacterial cell. How the cell ensures appropriate levels of both the RNA and protein subunits and how their interaction is modulated are important questions. Studies on gene expression regulation of rnpA (encoding the protein) and rnpB (encoding the RNA) provide some clues, with evidence suggesting co-regulation, sometimes in complex operonic structures. nottingham.ac.uk
Despite significant progress, several gaps remain in our understanding of bacterial RNase P protein functionality. The full repertoire of cellular RNAs processed by RNase P in different bacterial species is still being explored. While tRNA maturation is a primary function, RNase P is also known to process other non-coding RNAs and can be involved in regulating gene expression through mechanisms like riboswitch cleavage. chemrxiv.org The specific contributions of the protein subunit to these diverse processing events and regulatory roles require further elucidation. Furthermore, while structural studies have provided static snapshots, understanding the dynamic conformational changes of the protein and RNA during substrate binding and catalysis is an ongoing challenge. The potential for species-specific variations in the precise functions and interactions of the RNase P protein also warrants continued investigation. chemrxiv.org
Beyond RNase P protein, the broader landscape of bacterial "P-proteins" and their functions presents numerous research opportunities. Newly identified proteins with diverse roles, such as those involved in biofilm formation (e.g., Pel proteins), virulence (e.g., CagA), or novel enzymatic activities, highlight the vastness of the bacterial proteome and the ongoing need to characterize the functions of previously unstudied proteins, often initially annotated as "hypothetical proteins". bindingdb.orgnih.govnih.govfrontiersin.orgnih.govumich.eduresearchgate.netucl.ac.uk Filling these gaps in our understanding of bacterial protein function is crucial for developing new antimicrobial strategies and harnessing bacterial capabilities for biotechnological applications. nih.goviu.eduwikipedia.org
Defining the Scope of this compound Research within the Broader Field of Prokaryotic Biochemistry
However, the term "P-protein" could potentially be applied to other bacterial proteins depending on specific nomenclature used in different research contexts, such as certain P-type ATPases involved in ion transport, or proteins identified in specific pathways and designated with a "P" in their name or annotation. semanticscholar.org This article has primarily focused on the bacterial RNase P protein due to its prominence in the literature under a "P-protein" like description and its well-characterized nature as a protein component of a crucial bacterial enzyme.
Research in this domain contributes to our fundamental understanding of prokaryotic life, including essential processes like gene expression, protein synthesis, and cellular maintenance. It also has significant implications for applied research, such as the development of new antibiotics targeting essential bacterial proteins like the RNase P protein or proteins involved in virulence or biofilm formation. nih.goviu.edubindingdb.orgmdpi.com Furthermore, understanding bacterial proteins can inform studies on protein function and evolution across all domains of life, given the evolutionary conservation of many fundamental protein families and processes.
Properties
CAS No. |
138930-44-6 |
|---|---|
Molecular Formula |
C8H9NO |
Synonyms |
P-protein, bacterial |
Origin of Product |
United States |
Nomenclature and Functional Categorization of P Protein, Bacterial Subfamilies
Subfamily Designations and Their Biological Contexts
Bacterial P-proteins can be broadly categorized into subfamilies based on their primary biological roles. The following subsections detail some of these key functional categories.
Regulatory P-proteins play critical roles in controlling gene expression and cellular processes in response to environmental changes. A key example involves proteins associated with the alarmone nucleotides guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), collectively referred to as (p)ppGpp. wikipedia.org These molecules are central to the stringent response in bacteria, a crucial adaptation mechanism to stressful conditions like amino acid starvation. wikipedia.orgfrontiersin.org
The synthesis and hydrolysis of (p)ppGpp are primarily mediated by enzymes such as RelA and SpoT. frontiersin.orgelifesciences.org In many Gram-negative bacteria, RelA is a monofunctional synthetase, while SpoT is a bifunctional enzyme with both synthesis and hydrolysis activities. elifesciences.org (p)ppGpp acts as a global regulator, influencing the transcription of numerous genes. frontiersin.org It can directly interact with RNA polymerase, often in conjunction with transcription factors like DksA, to alter promoter selectivity. nih.govoup.com In Firmicutes, (p)ppGpp can indirectly regulate transcription by inhibiting enzymes involved in GTP synthesis, thereby lowering GTP levels which affects transcription initiation at certain promoters. nih.govoup.com Furthermore, (p)ppGpp has been shown to directly modulate the activity of transcription factors. For example, in Firmicutes, (p)ppGpp acts as a co-repressor of the transcription factor PurR, enhancing its binding to DNA and repressing purine (B94841) biosynthesis genes. biorxiv.orgoup.com This occurs through (p)ppGpp competing with the inducer PRPP for a binding pocket on PurR. biorxiv.orgoup.com
Transcriptional activators and repressors, belonging to various protein families like LysR, NtrC/XylR, AraC/XylS, and IclR, also function as regulatory P-proteins by binding to specific DNA sequences and modulating gene expression. caister.com These regulators are crucial for controlling metabolic pathways, stress responses, and other cellular functions. caister.com
This subfamily includes proteins that contribute to the structural integrity of the bacterial cell or catalyze essential enzymatic reactions.
Penicillin-Binding Proteins (PBPs) are a group of bacterial enzymes crucial for the synthesis of the peptidoglycan layer, a major component of the bacterial cell wall. rcsb.orgnih.gov PBPs catalyze the final steps of peptidoglycan synthesis, including the polymerization of glycan strands and the cross-linking of adjacent chains, providing the cell wall with strength and rigidity. rcsb.org They are the targets of beta-lactam antibiotics like penicillin and cephalothin, which bind to and inactivate them, leading to weakened cell walls and cell lysis. rcsb.orgnih.gov Different PBPs exist within a single bacterium, each with specific roles in cell wall synthesis and remodeling. rcsb.org
RNase P protein (RnpA) is a key component of bacterial Ribonuclease P (RNase P), a ubiquitous ribonucleoprotein enzyme essential for the maturation of transfer RNA (tRNA). asm.orgresearchgate.netpnas.org Bacterial RNase P catalyzes the precise cleavage of the 5' leader sequence from precursor tRNA molecules. researchgate.netpnas.org While the catalytic activity primarily resides in the RNA subunit (P RNA), the single protein subunit, RnpA, is essential for optimal enzyme function in vivo. asm.orgpnas.orgembopress.org RnpA is a small, basic protein, typically around 13 kDa in bacteria, and it enhances the affinity of the P RNA for the precursor tRNA substrate. asm.orgembopress.org The composition of bacterial RNase P, with a single protein subunit and a catalytic RNA, distinguishes it from eukaryotic RNase P, which has multiple protein subunits and a less catalytically active RNA component, making the bacterial enzyme a potential target for selective antibacterial agents. asm.orgresearchgate.netpnas.orgmdpi.com
Transport and efflux P-proteins are embedded in the bacterial membrane systems and are responsible for the movement of ions, nutrients, waste products, and even antibiotics across the cell envelope. Permeases are a broad category of transport proteins that facilitate the passage of specific molecules across membranes. microbiologyresearch.org
Bacterial transport systems are diverse and include complex permeases composed of multiple protein subunits. researchgate.net Many transport processes are active and require energy, often derived from ATP hydrolysis or the proton motive force. scielo.br Superfamilies like ABC, MFS, and Resistance-Nodulation-Division (RND) encompass numerous bacterial transport proteins involved in the uptake of essential nutrients and the efflux of toxic compounds. scielo.brcaister.comfrontiersin.org Efflux pumps, a specific type of transport system, are crucial for bacterial resistance to antibiotics and other toxic substances by actively extruding them from the cell. oup.com In Gram-negative bacteria, multi-drug efflux systems often involve tripartite complexes spanning the inner membrane, periplasm, and outer membrane, requiring the coordinated action of cytoplasmic membrane proteins (permeases), membrane fusion proteins (MFPs), and outer membrane factors (OMFs). scielo.brfrontiersin.org These systems highlight the complex interplay between different protein components in bacterial transport and efflux.
This subfamily includes proteins that mediate bacterial attachment to surfaces, including host tissues, and contribute to the ability of bacteria to cause disease.
Pilin is the primary protein subunit that polymerizes to form pili (also known as fimbriae), hair-like appendages extending from the bacterial cell surface. wikipedia.orgunacademy.commicrobeonline.com Pili are crucial for bacterial adhesion to various surfaces, including host cells, which is often the initial step in establishing an infection. unacademy.commicrobeonline.com Different types of pili exist, with variations in structure and function, such as type IV pili involved in motility and DNA uptake, and chaperone-usher pathway pili involved in adhesion. wikipedia.org The adhesive properties of pili are often determined by specialized proteins located at the pilus tip, which bind to specific receptors on host cells. unacademy.com Pilins are considered important virulence factors for many bacterial pathogens. unacademy.commicrobeonline.com
Aminopeptidase (B13392206) P is an enzyme that cleaves amino acids from the N-terminus of proteins or peptides, specifically when the second residue is proline. While aminopeptidases in general are involved in various cellular processes, including protein maturation and degradation, bacterial aminopeptidase P can potentially play a role in virulence by processing host peptides or bacterial proteins involved in infection. Aminopeptidases are often zinc metalloenzymes. wikipedia.org Research on aminopeptidase P from bacteria like Pseudomonas aeruginosa focuses on its structure and function. csic.es
Challenges in Unifying P-protein, Bacterial Definitions Across Diverse Bacterial Species
The primary challenge in unifying the definition of "this compound" stems directly from the lack of a single, conserved protein family or structural motif universally designated by this term. As highlighted in the previous section, "P" is used in various contexts within bacterial protein nomenclature, leading to ambiguity.
Compounding this issue is the inherent diversity across bacterial species. Bacterial genomes are highly divergent, and even homologous proteins can exhibit variations in sequence, structure, and precise function. plos.orgnih.gov This diversity makes it challenging to apply a single definition or classification scheme across all bacteria. The functional annotation of protein-coding genes in diverse microbial genomes remains a significant task, with a large percentage of proteins still functionally uncharacterized. oup.comresearchgate.netbiorxiv.org
Furthermore, the nomenclature of bacterial proteins has evolved within different research fields and for different organisms, leading to inconsistencies. While efforts are made towards standardized nomenclature, particularly for widely conserved components like ribosomal proteins biorxiv.orgethz.ch, the diverse nature of bacterial proteins and the continuous discovery of new ones contribute to ongoing challenges in achieving a unified naming system.
The identification and characterization of certain types of bacterial proteins, such as small proteins, also present technical difficulties that contribute to incomplete datasets and potential misclassification or lack of classification. oup.comresearchgate.net Traditional methods have often overlooked these smaller proteins. researchgate.net
The functional classification of bacterial proteins is often based on sequence similarity, but the "twilight zone" of protein sequence alignment can hinder accurate function prediction, especially for remote homologs. oup.com Deep learning methods are being developed to overcome these limitations and improve the accuracy of bacterial protein function prediction. oup.comresearchgate.netbiorxiv.org
The term itself being a non-standard, broad descriptor used for functionally unrelated protein families.
The vast genetic and functional diversity across bacterial species. plos.orgnih.gov
Inconsistencies and evolution in bacterial protein nomenclature.
Technical challenges in the comprehensive identification and characterization of all bacterial proteins, particularly small ones. oup.comresearchgate.net
Limitations in accurately predicting protein function based solely on sequence, especially for novel or distantly related proteins. oup.comresearchgate.net
These factors necessitate careful consideration of the specific protein being discussed when encountering the term "P-protein" in the bacterial context, as it does not denote a singular, well-defined entity.
Compound Names and PubChem CIDs
Given that "this compound" is a broad, non-specific term encompassing various protein families rather than a single chemical compound, a single PubChem CID for this term does not exist. PubChem assigns CIDs to specific chemical substances. Proteins, being complex macromolecules, are typically represented in protein databases like UniProt or the Protein Data Bank (PDB), which may link to related information in other databases, including PubChem for associated small molecules (e.g., ligands, cofactors), but not for the protein itself as a single "chemical compound" in the PubChem sense.
Below are examples of specific bacterial proteins that might be referred to in contexts using "P" and their UniProt accession numbers, which serve as unique identifiers in protein databases. PubChem CIDs for the proteins themselves are not applicable.
| Bacterial Protein Example | UniProt Accession Number (Example from E. coli) | Notes | PubChem CID |
| Aminopeptidase P (APPro) | P0A881 (for E. coli PepP) | A specific enzyme. mdpi.com | N/A |
| RNase P protein (RnpA) | P0DP50 (for E. coli RnpA) | Protein component of RNase P. mdpi.comembopress.orgresearchgate.net | N/A |
| Penicillin-binding protein 1A | P0AEF7 (for E. coli PBP1A) | One example of a PBP. oup.com | N/A |
| Elongation Factor P (EF-P) | P0DN22 (for E. coli EF-P) | Involved in translation elongation. uniprot.org | N/A |
| Ribosomal protein S6 | P0A7R5 (for E. coli Ribosomal protein S6) | An example of a bacterial ribosomal protein. biorxiv.orgethz.ch | N/A |
| DedA family protein | P75817 (for E. coli YqjA, a DedA family member) | An example from the DedA family. asm.org | N/A |
| Obg family protein (ObgE) | P69250 (for E. coli ObgE/CgtA) | An example from the Obg subfamily of GTP-binding proteins. frontierspartnerships.org | N/A |
Note: PubChem CIDs are not applicable for these proteins themselves, as they are complex biological macromolecules. The table lists UniProt accession numbers as relevant identifiers in protein databases.
Genetic Organization and Transcriptional Regulation of P Protein, Bacterial Genes
Genomic Localization and Operonic Structures Encoding P-protein, Bacterial
In many bacterial species, the genes encoding the PhoP and PhoQ proteins (phoP and phoQ) are located adjacent to each other on the chromosome and are transcribed as a single polycistronic mRNA molecule, forming the phoPQ operon. nih.govlibretexts.orgbritannica.comwikipedia.org This operonic structure ensures that both the response regulator and the sensor kinase are produced simultaneously, facilitating their coordinated function as a two-component system.
The phoPQ operon structure can vary slightly among different bacterial species. For instance, in Pseudomonas aeruginosa, the phoP and phoQ genes are part of a three-gene operon that includes oprH, a gene encoding an outer membrane porin. mdpi.com This oprH-phoP-phoQ operon is positively regulated by PhoP itself. mdpi.com In Yersinia pestis, a similar organization has been observed, with the phoPQ genes potentially part of an operon with an upstream gene. asm.orgresearchgate.net
The phoPQ operon is often subject to autoregulation, where the PhoP and PhoQ proteins influence their own transcription. uniprot.orgnih.gov This autoregulation is typically positive and dependent on the environmental signal, such as magnesium concentration. uniprot.orgnih.gov For example, in Salmonella and E. coli, the phoPQ operon is positively autoregulated by PhoP and PhoQ in a magnesium-dependent manner, with repression occurring at high magnesium concentrations. uniprot.orgnih.gov The operon can be transcribed from multiple promoters, including a constitutive promoter and a regulated promoter that is active under inducing conditions like low magnesium. nih.gov
The genomic localization of the phoPQ operon and its organization within larger transcriptional units or its association with other genes like oprH highlights its central role in bacterial physiology and adaptation. mdpi.comasm.org
Transcriptional Control Mechanisms Governing this compound Expression
The expression of the phoPQ operon and the genes regulated by PhoP is tightly controlled at the transcriptional level through a variety of mechanisms, including promoter architecture, recognition by sigma factors, the binding of regulatory elements and DNA-binding proteins, and responses to environmental and stress signals.
Promoter Architecture and Sigma Factor Recognition
The promoters of genes regulated by PhoP, including the phoPQ operon itself, exhibit specific architectural features that are recognized by RNA polymerase and associated sigma factors. PhoP, as a transcriptional regulator, interacts with these promoters to modulate gene expression. pnas.orgasm.org
The DNA binding site for phosphorylated PhoP, often referred to as the "PhoP box" or "PHO box," is a key regulatory element. pnas.orgfrontiersin.org This motif typically consists of direct repeats of a conserved sequence. pnas.orgfrontiersin.orgplos.orgacs.org Early studies in E. coli defined the PHO box as an 18-nucleotide sequence with two 7-nucleotide direct repeat units separated by four non-conserved nucleotides. frontiersin.org More detailed analysis, including crystallographic studies, has refined this definition, suggesting the binding site involves two 11-nucleotide direct repeat units. frontiersin.org In Mycobacterium tuberculosis, the PhoP binding site has been characterized as containing two direct repeats (DR1/DR2) and sometimes a third repeat (DR3) located at a variable distance. plos.org A high-affinity binding sequence for M. tuberculosis PhoP has been identified as a direct repeat of two 7 bp motifs separated by a 4 bp spacer: TCACAGC(N4)TCACAGC. acs.org
The position and orientation of the PhoP box relative to the RNA polymerase binding site are crucial for determining whether PhoP activates or represses transcription. pnas.org PhoP can regulate transcription from promoters with PhoP binding sites in either orientation and at various distances from the RNA polymerase binding site. pnas.org
Sigma factors, which are subunits of RNA polymerase, play a critical role in recognizing promoter sequences and initiating transcription. While the primary sigma factor σ70 is often involved in the transcription of PhoP-regulated genes, other sigma factors can also play a role, particularly under stress conditions. pnas.orgfrontiersin.org For example, in Salmonella enterica, the stability of the alternative sigma factor RpoS (sigma S), which is involved in regulating stress response genes, is influenced by the PhoP/PhoQ system under low magnesium conditions. nih.gov In Mycobacterium tuberculosis, PhoP has been shown to interact with extracytoplasmic sigma factors SigE and SigH, which are implicated in various stress responses. asm.org These interactions can influence the recruitment of sigma factors to target promoters, contributing to stress-specific gene expression. asm.org
Regulatory Elements and DNA-Binding Proteins Influencing this compound Transcription
The transcription of phoPQ and PhoP-regulated genes is influenced by a complex network of regulatory elements and other DNA-binding proteins that interact with the promoter regions.
As a DNA-binding protein, phosphorylated PhoP directly interacts with the PhoP box sequences in the promoters of its target genes to either activate or repress their transcription. pnas.orgasm.orguniprot.org This direct binding is essential for mediating the PhoP-dependent transcriptional changes that lead to various phenotypic modifications. asm.org
Beyond autoregulation, the phoPQ operon and PhoP-regulated genes are subject to control by other transcriptional regulators. For instance, in E. coli, the Rcs and PhoQ/P signaling systems are linked and respond to divalent cations like zinc and magnesium. uniprot.org The EvgA/EvgS two-component system also interacts with PhoP/PhoQ signaling. uniprot.org In Salmonella, the PhoP-dependent PmrD protein activates the regulatory protein PmrA, and activated PmrA can repress transcription from the pmrD promoter, which contains binding sites for both PhoP and PmrA. pnas.org This illustrates a multicomponent regulatory loop. pnas.org
Other DNA-binding proteins can compete with or cooperate with PhoP for binding to promoter regions, further fine-tuning gene expression. The interplay between PhoP and other regulators, such as H-NS and SlyA in Salmonella enterica, can influence the expression of horizontally acquired genes. plos.orgpnas.org H-NS can silence the transcription of such genes, while PhoP and SlyA can counteract this repression. plos.orgpnas.org
The regulatory landscape of PhoP-controlled genes is complex, involving direct binding of PhoP, autoregulation, interactions with other two-component systems, and the influence of additional DNA-binding proteins that integrate various signals to orchestrate the appropriate transcriptional response.
Environmental and Stress-Induced Regulation of this compound Genes
A hallmark of the bacterial P-protein (PhoP) system is its responsiveness to a variety of environmental and stress signals. The PhoQ sensor kinase is the primary sensor for many of these signals, which then trigger the phosphorylation and activation of PhoP. nih.govmdpi.comasm.org
One of the most well-established signals regulating the PhoP/PhoQ system is the concentration of extracellular magnesium ions (Mg²⁺). pnas.orgnih.govmdpi.comasm.orgasm.orgnih.govmicrobiologyresearch.org Low magnesium levels activate PhoQ kinase activity, leading to PhoP phosphorylation and the induction of PhoP-activated genes (PAGs) and repression of PhoP-repressed genes (PRGs). pnas.orguniprot.orguniprot.org These regulated genes include those involved in magnesium transport, allowing the bacteria to adapt to low-magnesium environments. asm.org
Besides magnesium, the PhoP/PhoQ system is also responsive to other environmental cues, including low pH and the presence of cationic antimicrobial peptides (CAMPs). nih.govmdpi.comasm.orgnih.govmicrobiologyresearch.org Acidic conditions can lead to increased levels of phosphorylated PhoP, promoting the transcription of genes involved in acid resistance. nih.gov Similarly, the presence of CAMPs activates the PhoP/PhoQ system, contributing to bacterial resistance against these host defense molecules. mdpi.comasm.orgmdpi.com
Osmotic pressure has also been proposed as a signal that can stimulate PhoQ in E. coli. mdpi.com The PhoP/PhoQ system is thus a central element in a highly connected regulatory network that allows bacteria to sense and respond to diverse stresses encountered in different environments, including the host. pnas.orgnih.govmdpi.comasm.orgmdpi.com This stress-induced regulation is crucial for bacterial survival, adaptation, and virulence. nih.govmdpi.comasm.orgmdpi.com
The PhoP/PhoQ system's role in stress adaptation is multifaceted. In Yersinia pestis, it is induced during infection of the flea digestive tract by low pH and other stresses, contributing to biofilm formation and transmission. microbiologyresearch.org In Salmonella Typhimurium, the PhoP/Q system is important for adaptation to acid stress and contributes to multiple stress resistance, including resistance to polymyxin (B74138) B. mdpi.com
Quorum Sensing and Inter-Bacterial Communication in this compound Gene Modulation
Quorum sensing (QS) is a system of inter-bacterial communication that allows bacteria to coordinate gene expression based on cell density. While the PhoP/PhoQ system is primarily known for sensing environmental stresses, there is evidence suggesting connections and interplay between PhoP-mediated regulation and quorum sensing in some bacterial species.
In Pectobacterium brasiliense, a plant-pathogenic species, horizontally acquired quorum-sensing regulators have been integrated into the PhoP regulatory network. asm.orgasm.org This integration allows PhoP to control subsets of bacterial factors typically regulated by quorum sensing, such as enzymes involved in plant cell wall degradation, in a manner dependent on environmental acidity. asm.orgasm.org This suggests that PhoP's ability to respond to environmental fluctuations has facilitated the regulatory connection with quorum sensing, potentially enhancing colonization efficiency. asm.orgasm.org
In Pseudomonas fluorescens, the PhoP/PhoQ system has been shown to regulate the pcoI/pcoR quorum-sensing system. microbiologyresearch.org Specifically, transcription of pcoI, a gene involved in synthesizing N-acylhomoserine lactone (AHL) signal molecules, is negatively regulated by PhoQ and positively regulated by PhoP. microbiologyresearch.org This indicates that environmental signals sensed by PhoPQ, such as low magnesium, can influence quorum sensing in this species. microbiologyresearch.org
Transcriptomic analysis in a Salmonella Typhimurium ∆phoP strain also revealed that quorum sensing pathways were down-regulated, suggesting a link between PhoP and quorum sensing in this pathogen. mdpi.com Furthermore, in Pectobacterium versatile, PhoP control over expI, a gene related to quorum sensing, has been confirmed experimentally, highlighting a link between the PhoPQ two-component system and quorum sensing systems. nih.gov
These findings suggest that while not a universal mechanism, the modulation of PhoP-regulated genes by quorum sensing or the influence of PhoP on quorum sensing systems represents an additional layer of complexity in bacterial gene regulation, allowing for coordinated responses to both environmental conditions and cell density.
Post-Transcriptional and Translational Control of this compound Production
Beyond transcriptional regulation, the production and activity of the bacterial P-protein (PhoP) are also subject to control at the post-transcriptional and translational levels. These mechanisms allow bacteria to fine-tune gene expression and respond rapidly to changing conditions. asm.org
Small regulatory RNAs (sRNAs) play a significant role in post-transcriptional regulation in bacteria, often by binding to target mRNA molecules and affecting their stability or translation. microbiologyresearch.orgasm.orgmdpi.comnih.gov Several sRNAs have been identified that influence the expression of the phoPQ operon or PhoP-regulated genes.
In E. coli and Salmonella, the sRNA MicA has been shown to repress the synthesis of the PhoP protein by pairing with the translation initiation region of the phoPQ mRNA, thereby decreasing phoP translation. asm.orgnih.govnih.gov This interaction, which often requires the RNA chaperone protein Hfq, can inhibit ribosome binding and induce mRNA degradation. nih.govnih.gov Another sRNA, GcvB, has also been identified as a direct regulator of phoPQ synthesis in E. coli, acting through a novel pairing region and inhibiting ribosome binding. nih.govresearchgate.net
The PhoP/PhoQ system can also regulate the expression of sRNAs. For example, in Salmonella, PhoPQ induces the transcription of the Hfq-binding sRNA PinT, which is involved in regulating virulence genes. plos.orgmdpi.com Another sRNA, MgrR, is also regulated by the PhoP/PhoQ system and inhibits the synthesis of the LPS phosphoethanolamine transferase EptB by binding to its mRNA. mdpi.com Additionally, PhoPQ regulates the expression of a cis-encoded antisense RNA named AmgR, which affects the levels of MgtC and MgtB proteins. mdpi.com In E. coli, PhoP induces the expression of the sRNA RyjB under acid stress. researchgate.net
RNA-binding proteins (RBPs) also contribute to post-transcriptional control. In Salmonella enterica, the RBP ProQ has been shown to activate the expression of PhoP at the post-transcriptional level, leading to the upregulation of intracellular virulence genes. researchgate.netresearchgate.net ProQ is known to affect the stability of sRNAs and can influence gene expression through mechanisms involving sRNAs. researchgate.net
Translational control mechanisms, such as the accessibility of ribosome binding sites on mRNA and the action of regulatory proteins, can further modulate the amount of PhoP protein produced from the phoPQ mRNA. plos.org The binding of sRNAs like MicA and GcvB to the translation initiation region of phoP mRNA exemplifies a mechanism of translational repression. nih.govnih.gov
The interplay between transcriptional regulation, sRNAs, and RNA-binding proteins at the post-transcriptional and translational levels creates a sophisticated regulatory network that ensures precise control over PhoP production and activity, allowing bacteria to mount appropriate responses to environmental challenges.
Molecular Architecture and Structural Biology of P Protein, Bacterial
Domain Organization and Functional Motifs within P-protein, Bacterial
Bacterial P-proteins are often modular, composed of distinct, structurally and functionally independent units known as domains. oup.commdpi.com These domains are the fundamental building blocks that can be combined in various arrangements to create proteins with different functions. mdpi.com A single polypeptide chain can contain multiple domains, each contributing a specific activity, such as catalysis, substrate binding, or interaction with other proteins. oup.com In addition to domains, proteins contain shorter, conserved sequence patterns called motifs, which are typically 3-10 residues long and often mediate protein-protein interactions or serve as sites for post-translational modifications. mdpi.comnih.gov
Protein domains are often conserved across different species and protein families, reflecting their fundamental importance and shared evolutionary history. nih.govnih.gov Analysis of bacterial proteomes reveals that a significant percentage of proteins are multi-domain, formed through processes like gene fusion. nih.gov The study of these conserved domains, or "pathogenicity-associated protein domains," can reveal phylogenetic links and evolutionary pathways. nih.gov
A prime example is the bacterial Pro-Pro-endopeptidase (PPEP) family, which belongs to the metalloendopeptidase class. nih.gov Homologs of PPEP are found across numerous species within the Firmicutes phylum. nih.gov While they share a conserved PPEP catalytic domain, many homologs have acquired additional domains through evolution that confer new functionalities. nih.gov For instance, some PPEP-like proteins in Bacillus species contain an N-terminal SH3b domain, which is homologous to a peptidoglycan cell-wall-binding domain, while others in Salinicoccus have a C-terminal FN3 domain, often involved in cell surface binding. nih.govoup.com This modular evolution, where existing domains are combined in novel ways, is a primary mechanism for generating functional diversity in proteins. nih.gov
| Conserved Domain | Associated Function | Example Bacterial Group | Reference |
|---|---|---|---|
| PPEP Domain | Pro-Pro-endopeptidase catalytic activity. | Clostridiales and Bacillales | nih.gov |
| SH3b Domain | Predicted to be involved in anchoring to the Gram-positive cell wall. | Bacillus group B | nih.gov |
| FN3 (Fibronectin type III) Domain | Involved in cell surface binding. | Salinicoccus / Jeotgalicoccus | nih.govoup.com |
| SLH (S-Layer Homology) Domain | Accessory domain for anchoring to the cell wall. | Paenibacillus group B | nih.gov |
| PAS (Per-Arnt-Sim) Domain | Functions as a signal-sensor domain. | Klebsiella pneumoniae, Rhizobium meliloti | researchgate.net |
The structured domains within a multi-domain protein are often connected by segments of the polypeptide chain known as linkers or spacers. nih.gov These linkers can be rigid, serving to keep domains separated, or flexible, allowing for inter-domain movement and interaction. polyplus-sartorius.comigem.org Flexible linkers are frequently rich in small or hydrophilic amino acids like Glycine (B1666218) and Serine, which provide conformational freedom and prevent unwanted interference between the linked domains. nih.govigem.org
In addition to structured linkers, some proteins contain intrinsically disordered regions (IDRs). mdpi.comyoutube.com These regions lack a stable three-dimensional structure and exist as dynamic ensembles of conformations. youtube.com Disordered flexible linkers (DFLs) are a specific class of IDRs that function as spacers in multi-domain proteins. nih.gov These flexible and disordered regions are not merely passive connectors; they play crucial roles in protein function by facilitating large-scale conformational changes, mediating protein-protein interactions, and acting as scaffolds to bring other proteins together. mdpi.comyoutube.com For example, the two domains of periplasmic binding proteins (PBPs) are connected by a flexible linker region that acts as a hinge, allowing the protein to switch from an open to a closed conformation upon substrate binding. acs.org
| Linker/Region Type | Compositional Bias | Key Characteristics | Reference |
|---|---|---|---|
| Flexible Linkers | Rich in Glycine (Gly) and Serine (Ser). | Allows for conformational freedom and movement between domains. Prevents unwanted domain interference. | nih.govigem.org |
| Rigid Linkers | Often contain Proline (Pro) residues or form α-helical structures. | Maintains a fixed distance between domains, preventing their interaction. | igem.org |
| Intrinsically Disordered Regions (IDRs) / Disordered Flexible Linkers (DFLs) | Varies, but often enriched in polar and charged amino acids. | Lack a stable 3D structure; exist as a dynamic ensemble. Mediate interactions and facilitate conformational changes. | mdpi.comyoutube.comnih.gov |
Structural Dynamics and Conformational Changes Associated with this compound Activity
Bacterial P-proteins are not static entities but dynamic molecules that undergo conformational changes to perform their functions. These structural rearrangements can range from subtle side-chain movements to large-scale domain reorganizations. nih.govnih.gov Such dynamics are essential for catalysis, signal transduction, and regulation of protein activity.
Time-resolved X-ray solution scattering has been used to visualize the photoinduced transition of the bacterial phytochrome (B1172217) PaBphP. nih.gov This protein undergoes an extensive conformational change from an "II"-framed structure to an "O"-framed structure, a process involving distinct intermediate states on a microsecond to millisecond timescale. nih.gov This dynamic behavior is critical for its light-sensing and signaling function. nih.gov
Another example is seen in penicillin-binding protein 2a (PBP2a) from MRSA, which utilizes an allosteric mechanism for antibiotic resistance. nih.gov Binding of a β-lactam antibiotic to an allosteric site, distant from the active site, triggers a conformational change that opens the active site to allow substrate binding and catalysis. nih.gov This allosteric communication is mediated by a network of interactions, with the motion of a specific loop (the β3-β4 loop) being a key driver for the active-site rearrangement. nih.gov These examples highlight how the activity of bacterial P-proteins is intricately controlled by their structural dynamics.
Site-Directed Mutagenesis and Rational Design for Investigating this compound Structure-Function Relationships
To dissect the relationship between a protein's structure and its function, researchers employ powerful techniques such as site-directed mutagenesis and rational design. wikipedia.orgcreative-biostructure.com Site-directed mutagenesis is a method used to make specific, intentional changes to the DNA sequence of a gene, resulting in targeted modifications (substitutions, insertions, or deletions) to the protein's amino acid sequence. wikipedia.orgneb.com By observing the effect of these mutations on protein activity, researchers can identify critical residues involved in catalysis, substrate binding, or conformational stability. neb.comnih.gov For example, site-directed mutagenesis studies of an archaeal signal peptidase identified three conserved residues—Ser52, His122, and Asp148—as being critical for its catalytic activity. nih.gov
Rational design, in contrast, uses detailed knowledge of a protein's structure and mechanism to engineer proteins with novel or enhanced properties. creative-biostructure.comnih.gov This approach relies on structural data from techniques like X-ray crystallography or NMR, combined with computational modeling. creative-biostructure.com A successful application of rational design involved studying the interaction between the Pseudomonas aeruginosa initiation factor 1 (IF1) and the 30S ribosomal subunit. By identifying a short α-helix critical for this interaction, researchers were able to design a peptide derived from this helix that could inhibit bacterial growth, providing a new avenue for antimicrobial development. These approaches are indispensable tools for testing hypotheses about protein function and for protein engineering applications. wikipedia.orgcreative-biostructure.com
| Protein | Organism | Mutated Residue(s) | Finding | Reference |
|---|---|---|---|---|
| Signal Peptidase I | Methanococcus voltae | Ser52, His122, Asp148 | These three conserved residues were identified as critical for catalytic activity. | nih.gov |
| Signal Peptidase I | Escherichia coli | Ser90, Lys145 | A conserved serine and lysine (B10760008) were shown to be critical for a Ser-Lys dyad catalytic mechanism. | nih.gov |
| PapA | Uropathogenic E. coli | Lys27, Lys50, Asn96 | Mutations at subunit-subunit interfaces (e.g., Asn96) severely affected pilus rod formation. | researchgate.net |
Biochemical Functions and Mechanistic Insights of P Protein, Bacterial
Enzymatic Activities and Catalytic Mechanisms of P-protein, Bacterial (where applicable)
While the P-protein component of bacterial Ribonuclease P (RNase P), often designated as C5 in Escherichia coli or RnpA, is not a catalytic enzyme in itself, it plays a crucial role as a protein cofactor in the enzymatic activity of the RNase P holoenzyme. ucsf.eduwikipedia.org The catalytic activity of bacterial RNase P resides within its RNA component (P RNA), making it a ribozyme. wikipedia.orgembopress.org However, the P-protein is essential for the holoenzyme's function under physiological conditions. embopress.org
The primary function of the bacterial RNase P P-protein is to enhance the catalytic efficiency of the P RNA. It achieves this through several mechanisms. One key role is in increasing the affinity for metal ions, such as Mg2+, which are essential for catalysis in the active site of the P RNA. brandeis.edu The P-protein subunit modulates the Mg2+ dependence of the catalytic step. brandeis.edu It also enhances the rate of catalysis by increasing the affinity for metal ions in the active site of the catalytic RNA subunit. brandeis.edu
Furthermore, the P-protein contributes to the stability of the P RNA's global structure, although this effect can vary between bacterial species. For instance, the E. coli P-protein stabilizes the global structure of its cognate RNase P RNA, whereas the Bacillus subtilis protein does not have the same effect. embopress.org Both proteins, however, do influence the formation of the holoenzyme dimer and the recognition of precursor tRNA (pre-tRNA). embopress.org
Substrate Binding and Specificity
The P-protein subunit of bacterial RNase P is a key determinant of substrate specificity and high affinity for pre-tRNA molecules. wikipedia.org While the P RNA alone can recognize and cleave pre-tRNA in vitro, the P-protein significantly enhances the affinity of the holoenzyme for its substrate. brandeis.edu
The P-protein interacts with the 5' leader sequence of the pre-tRNA substrate. ucsf.edu This interaction is crucial for the proper positioning of the substrate within the active site of the P RNA. The binding of the P-protein to a specific cleft in the pre-tRNA's 5' leader sequence brings the substrate into close proximity with the ribozyme's active site in the catalytic domain. ucsf.edu This precise positioning is critical for efficient and accurate cleavage.
Moreover, the P-protein can influence substrate selection. For certain pre-tRNA substrates, the binding of the P-protein can increase the rate constant for catalysis by up to 1000-fold. brandeis.edu This enhancement is particularly significant for pre-tRNAs that are cleaved slowly by the P RNA alone. The P-protein helps to stabilize the P RNA structure required to correctly position these substrates in the active site. brandeis.edu
The following table summarizes the key interactions and their effects on substrate binding and specificity:
| Interacting Component | Role of P-protein | Consequence |
| Pre-tRNA 5' Leader | Direct binding to the leader sequence. | Positions the substrate in the active site, enhances binding affinity. |
| P RNA | Stabilizes the global structure of P RNA (species-dependent). | Optimizes the conformation of the active site for substrate recognition. |
| Metal Ions (e.g., Mg2+) | Increases the affinity of the active site for essential metal ions. | Enhances the catalytic rate of pre-tRNA cleavage. |
Reaction Catalysis and Product Release
The catalytic mechanism of the bacterial RNase P holoenzyme involves the hydrolysis of a phosphodiester bond in the pre-tRNA, releasing the mature tRNA and the 5' leader sequence. The P-protein facilitates this reaction by ensuring the optimal conformation of the enzyme-substrate complex. By binding to the 5' leader, the P-protein helps to correctly orient the scissile phosphate (B84403) bond within the catalytic center of the P RNA. ucsf.edu
The P-protein's influence on metal ion affinity is also critical for the chemical step of the reaction. These metal ions are directly involved in the catalytic mechanism, likely by activating a water molecule for nucleophilic attack on the phosphate and stabilizing the transition state. brandeis.edu
Following the cleavage reaction, the P-protein is also implicated in the release of the product, the mature tRNA. brandeis.edu Efficient product release is essential for the enzyme to undergo multiple turnovers. The P-protein assists in this step, ensuring the holoenzyme can process multiple pre-tRNA molecules.
Role of this compound in Ligand Binding and Signal Transduction
In the context of bacterial signal transduction, the term "P-protein" predominantly refers to the PII family of signal transduction proteins. wikipedia.orgnih.govnih.gov These proteins are widespread in bacteria and archaea and play a central role in regulating nitrogen metabolism. wikipedia.orgasm.org They function as sensors of the cell's carbon and nitrogen status and relay this information to downstream targets. wikipedia.org
Molecular Recognition and Allosteric Regulation
PII proteins are homotrimers that possess remarkable sensory capabilities, enabling them to exist in a wide range of structural states depending on the intracellular levels of key metabolites. wikipedia.org These metabolites act as allosteric effectors, binding to the PII protein at sites distinct from its interaction sites with target proteins. wikipedia.org
The primary ligands that regulate PII protein function are ATP, ADP, and 2-oxoglutarate. wikipedia.org The ratio of ATP to ADP reflects the cell's energy status, while 2-oxoglutarate levels are indicative of the carbon and nitrogen balance. wikipedia.org These molecules bind competitively to three conserved binding sites located in the lateral cleft between the PII subunits. wikipedia.org The binding of these ligands induces conformational changes in the PII protein, particularly in a flexible loop known as the T-loop. wikipedia.org This allosteric regulation modulates the PII protein's ability to interact with its downstream targets. wikipedia.org
The table below details the ligands and their regulatory effects on PII proteins:
| Ligand | Cellular Indicator | Effect on PII Protein |
| ATP | High energy status | Promotes a conformation that can be modified (e.g., uridylylated) and interact with certain targets. |
| ADP | Low energy status | Competes with ATP binding, altering the PII protein's conformation and downstream interactions. |
| 2-Oxoglutarate | Carbon/Nitrogen balance | Binds in the presence of MgATP, signaling nitrogen limitation and influencing PII protein's regulatory activity. |
Downstream Signaling Cascades Mediated by this compound
The conformational state of the PII protein, determined by ligand binding and, in some bacteria, by post-translational modification (e.g., uridylylation), dictates its interaction with a variety of downstream targets. wikipedia.org These targets include enzymes, transcriptional regulators, and membrane transporters. wikipedia.orgasm.org Through these interactions, PII proteins control key processes in nitrogen metabolism. nih.gov
A classic example of a downstream signaling cascade mediated by a PII protein is the regulation of glutamine synthetase (GS) in proteobacteria. wikipedia.org Under nitrogen-limiting conditions, the PII protein is uridylylated. This modified form of PII interacts with the bifunctional enzyme adenylyltransferase/adenylyl-removing enzyme (AT/AR), stimulating its adenylyl-removing activity. wikipedia.org This leads to the de-adenylylation and activation of GS, increasing ammonia (B1221849) assimilation. Conversely, under nitrogen-rich conditions, the PII protein is deuridylylated. The unmodified PII then promotes the adenylyltransferase activity of AT/AR, leading to the adenylylation and inactivation of GS. wikipedia.org
PII proteins also regulate gene transcription by interacting with various transcription factors. For instance, they can modulate the activity of the nitrogen-responsive transcription factor NtrC. By controlling the phosphorylation state of NtrC, PII proteins influence the expression of genes involved in nitrogen assimilation and transport. asm.org
Molecular Mechanisms of this compound in Macromolecular Assembly and Disassembly (e.g., RNase P holoenzyme)
The P-protein (C5/RnpA) is integral to the assembly of the bacterial RNase P holoenzyme, a ribonucleoprotein (RNP) complex. The interaction between the P-protein and the P RNA is a critical step in the formation of the functional holoenzyme. embopress.org
The P-protein binds to a specific region of the P RNA, which includes conserved structural elements. brandeis.edu This binding helps to organize and stabilize the three-dimensional structure of the P RNA, particularly the catalytic core. embopress.org As mentioned earlier, in some bacteria like E. coli, the P-protein induces a more compact and stable conformation of the P RNA. embopress.org This structural organization is essential for the efficient binding of the pre-tRNA substrate and for catalysis.
The assembly of the RNase P holoenzyme is a dynamic process. The P-protein facilitates the correct folding of the P RNA into its active conformation. The protein's interaction with the RNA is thought to resolve local misfolds and stabilize tertiary interactions within the RNA molecule. embopress.org This chaperone-like activity of the P-protein is crucial for the formation of a catalytically competent RNP.
Biophysical Characterization of this compound Functional States
The function of bacterial P-protein, a key component of the glycine (B1666218) cleavage system (GCS), is intrinsically linked to its dynamic three-dimensional structure. jst.go.jpwikipedia.org Biophysical techniques have been crucial in elucidating the various functional states of this protein, which are primarily defined by its quaternary structure and significant conformational changes upon binding of cofactors and substrates. nih.govnih.govnih.gov These structural transitions are essential for its catalytic activity in the oxidative decarboxylation of glycine. jst.go.jpnih.gov
The crystal structure of the P-protein from Thermus thermophilus provides a foundational model for understanding these functional states. nih.govnih.gov Unlike many related pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that form α2-type active dimers, the bacterial P-protein from this organism exists as an α2β2 tetramer. nih.govnih.gov This tetrameric assembly is formed by the association of novel αβ-type dimers. The α- and β-subunits are structurally similar, suggesting they arose from gene duplication and subsequent divergence. nih.govnih.gov Dynamic light-scattering measurements have confirmed that the recombinant protein is monodisperse and its size is consistent with this α2β2 tetrameric structure, which has a total molecular mass of approximately 200 kDa. researchgate.net
A major insight into the P-protein's functional mechanism comes from the characterization of its different conformational states, principally the apoenzyme (cofactor-free) and the holoenzyme (cofactor-bound). The binding of the cofactor PLP to the apoenzyme induces a dramatic "open-closed" conformational change. nih.govresearchgate.net This transition involves large-scale movements of protein residues, with some shifting by as much as 13.5 Å. nih.govnih.gov This significant structural rearrangement is a critical step in forming the active holoenzyme, preparing it for substrate binding and catalysis.
Further biophysical characterization has involved studying the holoenzyme in complex with inhibitors to mimic the substrate-bound state. nih.govnih.gov The structure of the holoenzyme bound to the inhibitor (aminooxy)acetate (B1218550) (AOA), a glycine analog, has provided valuable information about the residues responsible for substrate recognition. nih.gov In the Pholo·AOA complex, the inhibitor is situated in the active-site pocket, making van der Waals contacts with several key residues from both the α and β subunits, including Tyr95α, Thr96α, Tyr98α, and His604β. nih.gov Additionally, the molecular surface near the channel for the lipoamide (B1675559) arm of the H-protein shows a conservation of positively charged residues, which are thought to be important for the interaction and complex formation with the H-protein, another component of the GCS. nih.govresearchgate.net
**Table 1: Structural and Conformational Data of Bacterial P-protein from *Thermus thermophilus***
| Characteristic | Description | Reference |
|---|---|---|
| Quaternary Structure | α2β2 tetramer | nih.gov, nih.gov, researchgate.net |
| Total Molecular Mass | ~200 kDa | researchgate.net |
| Functional States | Apoenzyme (PLP-free), Holoenzyme (PLP-bound) | nih.gov, nih.gov |
| Conformational Change | Large open-closed transition upon PLP binding | nih.gov, nih.gov |
| Max. Residue Movement | Up to 13.5 Å | nih.gov, nih.gov |
Table 2: Key Residues in the Active Site of T. thermophilus P-protein Holoenzyme (in complex with AOA)
| Subunit | Residue | Role in Binding | Reference |
|---|---|---|---|
| α-subunit | Tyr95α | van der Waals contact with inhibitor | nih.gov |
| α-subunit | Thr96α | van der Waals contact with inhibitor | nih.gov |
| α-subunit | Tyr98α | van der Waals contact with inhibitor | nih.gov |
| α-subunit | Gln308α | van der Waals contact with inhibitor | nih.gov |
| α-subunit | Tyr309α | van der Waals contact with inhibitor | nih.gov |
| α-subunit | Thr320α | van der Waals contact with inhibitor | nih.gov |
| β-subunit | Ser511β | van der Waals contact with inhibitor | nih.gov |
| β-subunit | Cys512β | van der Waals contact with inhibitor | nih.gov |
| β-subunit | His604β | van der Waals contact with inhibitor | nih.gov |
P Protein, Bacterial Interactions Within Cellular Networks
Protein-Protein Interaction (PPI) Networks Involving P-protein, Bacterial
The primary interaction network of the P-protein is within the glycine (B1666218) cleavage system itself, a multi-enzyme complex that does not form a permanently stable complex but rather a "system" of interacting proteins. wikipedia.org This system is responsible for the reversible reaction of breaking down glycine into simpler components. nih.govjst.go.jp
The glycine cleavage system is comprised of four main protein components that interact sequentially to process glycine. The interaction partners of the P-protein within this system have been well-characterized.
H-protein: The central interaction partner of the P-protein is the H-protein, a lipoic acid-containing carrier protein. nih.govebi.ac.uk The H-protein acts as a shuttle, transferring the aminomethyl intermediate from the P-protein to the T-protein. wikipedia.orgebi.ac.ukfoundationnkh.org The interaction between the P-protein and the H-protein is essential for the decarboxylation of glycine, as the P-protein alone is largely inactive. nih.gov The H-protein effectively activates the P-protein. jst.go.jp Structural studies of the P-protein from Thermus thermophilus have identified a lipoamide-binding channel and conserved positively charged residues on its surface that are likely involved in the complex formation with the H-protein. nih.govnih.gov
L-protein: The L-protein, a dihydrolipoamide (B1198117) dehydrogenase, is responsible for regenerating the oxidized form of the H-protein, which can then interact again with the P-protein. wikipedia.orgjst.go.jp This interaction completes the catalytic cycle of the GCS. In some bacteria, such as E. coli, the gene for the L-protein is not part of the gcv operon, indicating that it also participates in other metabolic pathways. nih.gov
Table 1: Interaction Partners of Bacterial P-protein in the Glycine Cleavage System
| Interacting Protein | Gene (in E. coli) | Function in GCS | Nature of Interaction |
| H-protein | gcvH | Accepts the aminomethyl group from P-protein. | Direct, transient |
| T-protein | gcvT | Receives the aminomethyl group from H-protein. | Indirect, functional linkage |
| L-protein | Not in gcv operon | Regenerates the oxidized form of H-protein. | Indirect, functional linkage |
The interactions between the P-protein and its partners in the GCS are fundamental to cellular metabolism. The primary consequence of these PPIs is the catabolism of glycine, which feeds one-carbon units into various biosynthetic pathways, including the synthesis of purines, thymidylate, and methionine. nih.govjst.go.jp The reaction is also reversible, allowing for the synthesis of glycine in some bacteria, such as the anaerobic bacterium Clostridium acidiurici. wikipedia.org
In photorespiring plants, the GCS, including the P-protein, plays a crucial role in the photorespiratory pathway by converting excess glycine back into serine that can re-enter the Calvin cycle. wikipedia.org In bacteria like Streptomyces griseus, the GCS is vital for glycine detoxification, allowing the organism to grow in the presence of high concentrations of this amino acid. nih.gov
While specific high-throughput interactome mapping studies focusing solely on the bacterial P-protein of the GCS were not detailed in the search results, the interactions within the GCS have been elucidated through classical biochemical and structural biology techniques. These include purification of the protein components, kinetic studies of the enzymatic reactions, and crystallographic analysis of the individual proteins. jst.go.jpnih.govnih.gov The crystal structure of the P-protein from Thermus thermophilus HB8, for example, has provided significant insights into its dimeric structure and the conformational changes that occur upon cofactor binding, which are crucial for its interactions. nih.govembopress.org
This compound Interactions with Nucleic Acids (DNA, RNA)
Based on the available research, there is no direct evidence to suggest that the bacterial P-protein of the glycine cleavage system directly binds to DNA or RNA to regulate gene expression or participate in RNA processing. Its primary characterized role is enzymatic, within the protein-based GCS complex. However, the GCS as a whole has been implicated in the regulation of gene expression, albeit indirectly.
While direct binding of the P-protein to DNA has not been reported, a study has shown that the glycine cleavage system, in conjunction with the cAMP receptor protein (CRP), co-regulates the expression of the CRISPR/cas3 operon. nih.gov This suggests a link between glycine metabolism and bacteriophage resistance. The mechanism appears to be indirect, potentially through the metabolic output of the GCS influencing the activity of global regulators like CRP. For example, the N5, N10-methylene tetrahydrofolate produced by the GCS is a precursor for purine (B94841) nucleotide synthesis, which in turn could affect the levels of cAMP that modulate CRP activity. nih.gov
In Streptomyces griseus, the expression of the genes encoding the GCS components, including gcvP, is regulated by glycine riboswitches located in their 5' untranslated regions. nih.gov This indicates that the expression of the P-protein is controlled at the transcriptional level in response to the availability of its substrate, glycine, but does not suggest a role for the P-protein itself in DNA binding.
There is currently no scientific literature to support the involvement of the bacterial P-protein of the glycine cleavage system in RNA processing or the formation of ribonucleoprotein complexes. Its known functions are confined to its enzymatic role within the GCS.
Integration of this compound into Broader Bacterial Regulatory Systems
Bacterial P-proteins are not merely functional units for transport or stress response; they are critical nodes within expansive and complex cellular regulatory networks. nih.govnih.gov They serve as signal integrators, translating information about the cell's metabolic state or external environment into widespread changes in gene expression and protein activity. nih.govplos.org This integration is achieved through mechanisms such as phosphorylation-dependent signaling cascades and transcriptional control by master regulators. nih.govnih.gov
The Phosphotransferase System (PTS) is a paradigm of regulatory integration in bacteria. nih.gov Beyond its catalytic role in sugar transport, it functions as a global regulator of carbon, nitrogen, and phosphate (B84403) metabolism, as well as chemotaxis and potassium transport. nih.gov The regulatory signal is the phosphorylation state of its components, which fluctuates depending on the availability of PTS carbohydrates. nih.govnih.gov
Carbon Metabolism : When a preferred PTS sugar like glucose is abundant, the PTS components are predominantly in their unphosphorylated state. In this state, the unphosphorylated Enzyme IIAGlc (EIIAGlc) directly inhibits the transport systems for alternative carbon sources (like lactose (B1674315) permease), a phenomenon known as catabolite repression or inducer exclusion. nih.gov
Nitrogen and Phosphate Metabolism : The phosphorylation state of HPr, a key PTS protein, links carbon availability to nitrogen metabolism. In many bacteria, HPr can be phosphorylated by ATP at a serine residue (Ser-46), a reaction catalyzed by HPr kinase/phosphorylase (HprK/P). nih.gov This P-Ser-HPr form is involved in regulating the expression of genes related to the utilization of non-preferred carbon and nitrogen sources. nih.gov
Chemotaxis : The PTS can influence the chemotaxis signaling pathway, helping bacteria navigate towards favorable nutrient sources. nih.gov
The Phage Shock Protein (Psp) system provides another clear example of integration into broader regulatory circuits, particularly those related to virulence and survival. plos.org In Salmonella, the expression of the Psp system is highly upregulated during the infection of macrophages. plos.org This induction is not isolated but is controlled by the SsrA-SsrB two-component regulatory system, a master regulator of genes essential for intracellular survival and virulence. plos.org This places the Psp system's function—maintaining cell membrane integrity and resisting antimicrobial peptides—directly within the genetic program for pathogenesis. plos.org
The regulation of gene expression in bacteria is a multi-layered process involving a hierarchy of proteins. nih.govkhanacademy.org Regulatory proteins like activators and repressors bind to specific DNA sequences to control the transcription of genes into mRNA. khanacademy.orgyoutube.com The integration of P-protein systems into these networks means their expression can be fine-tuned in response to a vast array of environmental signals. For instance, two-component systems, consisting of a sensor kinase and a response regulator, are a common mechanism for bacteria to sense environmental changes and modulate gene expression accordingly. nih.gov The control of the Psp system by the SsrA-SsrB two-component system is a classic example of this type of regulatory integration. plos.org
Table 3: Key Regulatory Interactions of the Bacterial Phosphotransferase System (PTS)
| PTS Component (Signal) | Target Protein/System | Regulatory Effect | Broader Cellular Process |
|---|---|---|---|
| Unphosphorylated EIIAGlc | Lactose Permease (LacY) | Inhibition | Catabolite Repression (Inducer Exclusion) |
| Unphosphorylated EIIAGlc | Adenylate Cyclase | Inhibition | Catabolite Repression (via cAMP-CRP) |
| P-Ser-HPr | Catabolite Control Protein A (CcpA) | Co-repressor binding | Carbon Catabolite Repression (in Firmicutes) |
| EIIANtr | Nitrogen Regulatory Protein C (NtrC) | Modulation of activity | Nitrogen Metabolism |
P Protein, Bacterial Biosynthesis, Localization, and Turnover
P-protein, Bacterial Synthesis Pathways within the Bacterial Cell
The synthesis of bacterial proteins, including the P-protein subunit of RNase P (encoded by the rnpA gene in many bacteria), follows the central dogma of molecular biology, involving transcription of the gene into messenger RNA (mRNA) and subsequent translation of the mRNA into a polypeptide chain by ribosomes. This process is a significant energy consumer in the bacterial cell and is subject to intricate regulatory mechanisms that allow bacteria to adapt rapidly to changing environmental conditions biorxiv.orgwikipedia.orgwikipedia.org.
Regulation of protein synthesis in bacteria is often mediated by signaling molecules such as guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate, collectively referred to as (p)ppGpp biorxiv.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgeragene.com. These alarmones accumulate during stressful conditions, such as nutrient starvation, triggering a stringent response that involves the down-regulation of various metabolic processes, including the synthesis of ribosomal RNA (rRNA) and tRNA, and generally impacting protein synthesis rates biorxiv.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org. While the direct regulation of rnpA gene expression or P-protein synthesis by (p)ppGpp is not explicitly detailed in the provided information, it is plausible that general mechanisms controlling protein synthesis rates would influence the production of the P-protein as a component of the cellular machinery.
The synthesis of (p)ppGpp is catalyzed by enzymes belonging to the RelA/SpoT homolog (RSH) protein superfamily guidetopharmacology.orgwikipedia.org. RelA is typically activated by the presence of uncharged tRNAs on the ribosome, indicating amino acid starvation wikipedia.orgwikipedia.org. Some RSH enzymes are bifunctional, possessing both synthesis and hydrolysis activity for (p)ppGpp guidetopharmacology.org.
Subcellular Localization and Compartmentalization of this compound
In bacteria, despite the absence of membrane-bound organelles analogous to those in eukaryotes, there is significant subcellular organization and compartmentalization labsolu.cauni.lumitoproteome.orgmetabolomicsworkbench.org. This organization is often achieved through protein-based structures and the dynamic nature of the bacterial cytoplasm uni.lumitoproteome.orgmetabolomicsworkbench.org.
The bacterial P-protein, as a subunit of RNase P, functions in the maturation of tRNAs wikipedia.orgnih.govtci-chemical-trading.commetabolomicsworkbench.orgnih.gov. This process occurs within the cytoplasm, where transcription and translation take place. Therefore, the bacterial P-protein is primarily localized to the cytoplasm, where it associates with the RNase P RNA to form the functional ribonucleoprotein complex wikipedia.orgnih.govtci-chemical-trading.commetabolomicsworkbench.orgnih.govfishersci.cawikidata.orgfishersci.at.
While specific protein-based compartments for RNase P are not detailed in the provided search results, bacterial proteins can localize to distinct regions within the cell, influenced by factors such as interactions with the cytoskeleton (e.g., MreB, FtsZ) or specific membrane properties labsolu.cametabolomicsworkbench.org. Protein-based compartments can also sequester specific enzymes and metabolic processes mitoproteome.orgnih.gov. Given its role in tRNA processing, the P-protein's localization to areas of active RNA metabolism within the cytoplasm is essential for its function.
Post-Translational Modifications of this compound (e.g., phosphorylation, acylation, glycosylation)
Post-translational modifications (PTMs) are crucial mechanisms that diversify protein function and regulate cellular processes in bacteria wikipedia.orgwikipedia.orgnih.govebi.ac.ukthegoodscentscompany.comfishersci.caidrblab.netfishersci.cawikipedia.orgamericanelements.com. These modifications involve the covalent attachment of chemical groups or proteins to amino acid residues, altering protein structure, activity, stability, localization, and interactions with other molecules wikipedia.orgnih.govebi.ac.ukthegoodscentscompany.comfishersci.caidrblab.netfishersci.caamericanelements.com. Common PTMs in bacteria include phosphorylation, acetylation, and glycosylation nih.govthegoodscentscompany.comidrblab.net.
While the provided search results highlight the prevalence and importance of these PTMs in bacteria generally, specific detailed information regarding the phosphorylation, acylation, or glycosylation of the bacterial RNase P protein itself is limited. One snippet mentions that Elongation Factor P (EF-P), another bacterial protein with "P" in its name, carries a unique post-translational modification contributing to its catalytic proficiency guidetopharmacology.org. However, this refers to EF-P, not necessarily the P-protein subunit of RNase P.
Despite the lack of specific data on these particular modifications for bacterial RNase P protein in the provided snippets, the general principles of bacterial PTMs and their functional implications can be discussed as they would potentially apply to any bacterial protein.
Enzymes Catalyzing this compound Modifications
Bacterial PTMs are catalyzed by a diverse array of enzymes. Phosphorylation, the addition of a phosphate (B84403) group, is mediated by kinases and reversed by phosphatases thegoodscentscompany.comidrblab.netamericanelements.com. Bacterial kinases can phosphorylate serine, threonine, tyrosine, histidine, and aspartate residues ebi.ac.ukthegoodscentscompany.comidrblab.netamericanelements.com.
Acylation, such as acetylation, involves the addition of an acyl group. Lysine (B10760008) acetylation, a well-studied acylation in bacteria, is catalyzed by lysine acetyltransferases (KATs) using acetyl-CoA as the acetyl donor fishersci.ca. Deacetylation is carried out by lysine deacetylases (KDACs) fishersci.ca. Acetyl phosphate can also act as an acetyl donor in non-enzymatic acetylation fishersci.ca.
Glycosylation, the attachment of carbohydrate moieties, is another significant bacterial PTM thegoodscentscompany.comfishersci.ca. This process is catalyzed by glycosyltransferases and can occur through different pathways, including the transfer of preassembled glycan chains or the sequential addition of sugars from nucleotide-activated precursors thegoodscentscompany.com.
Functional Implications of this compound Modifications
PTMs can have profound effects on protein function wikipedia.orgnih.govebi.ac.ukthegoodscentscompany.comfishersci.caidrblab.netfishersci.caamericanelements.com. These implications can include:
Modulating enzymatic activity: PTMs can induce conformational changes that activate or inactivate an enzyme or alter its catalytic efficiency wikipedia.orgnih.govidrblab.netfishersci.ca.
Regulating protein localization: Modifications can influence the targeting of a protein to specific cellular compartments or structures nih.govthegoodscentscompany.comfishersci.cafishersci.ca.
Affecting protein stability and turnover: PTMs can influence a protein's susceptibility to degradation or aggregation nih.govthegoodscentscompany.comfishersci.ca.
Altering protein-protein interactions: Modifications can create or disrupt binding sites, affecting complex formation or interaction networks nih.govthegoodscentscompany.comfishersci.cafishersci.ca.
Protein Quality Control and Degradation Pathways Involving this compound (e.g., AAA+ proteases, chaperones)
Maintaining protein homeostasis, or proteostasis, is vital for bacterial survival. This involves ensuring proper protein folding, assembly, and localization, as well as the timely removal of damaged, misfolded, or unneeded proteins. The bacterial protein quality control (PQC) network comprises chaperones and proteases that collectively manage these processes.
Molecular chaperones assist in the proper folding of newly synthesized proteins and can help refold misfolded proteins. They are particularly important under stress conditions, such as heat shock, which can lead to protein denaturation and aggregation.
Proteases are responsible for degrading proteins that cannot be rescued by chaperones or are no longer required by the cell. A major class of proteases involved in ATP-dependent protein degradation in bacteria are the AAA+ (ATPases Associated with diverse cellular Activities) proteases. These complexes typically consist of an AAA+ unfoldase module that recognizes substrates and uses ATP hydrolysis to unfold them, and a proteolytic chamber where degradation occurs. Prominent bacterial AAA+ proteases include the Clp system (e.g., ClpXP, ClpAP, ClpCP), Lon, and FtsH.
Evolutionary Trajectories and Diversity of P Protein, Bacterial Across Prokaryotes
Phylogenetic Analysis and Comparative Genomics of P-protein, Bacterial Families
Phylogenetic analysis and comparative genomics are essential tools for dissecting the evolutionary relationships and genomic context of bacterial protein families. These methods allow researchers to infer evolutionary histories, identify conserved and divergent features, and understand the distribution of protein families across different bacterial lineages.
Comparative genomics, which involves comparing complete genomes, provides extensive genetic information to reveal genomic structural landmarks, novel gene repertoires, and phylogenetic relationships among taxa. mdpi.com A fundamental goal of comparative genomics is pangenome analysis, comprising core genes found in all strains (related to basic biology) and flexible or accessory genes found in subsets of strains (often related to adaptation). mdpi.com
Phylogenetic analysis of protein families often involves constructing trees based on aligned protein sequences. oup.com Discordances between a protein's phylogeny and the species phylogeny can indicate events like horizontal gene transfer. oup.com For instance, analysis of over 3,000 bacterial genomes across 35 phyla has been used to construct phylogenetic trees of concatenated conserved proteins to study the evolution of proteins like elongation factor P (EF-P). oup.com
Studies utilizing comparative genomics and phylogenomics have robustly demarcated distinct clades within bacterial species, such as Pseudomonas aeruginosa, based on conserved proteins, highlighting the power of these approaches in clarifying evolutionary and taxonomic relationships. microbiologyresearch.org Analysis of protein phylogenetic profiles, which indicate the presence of homologs across different genomes, can also reveal functional linkages between proteins that evolve in a correlated fashion. pnas.org
Data from comparative genomics studies can be used to analyze the distribution and conservation of specific genes or annotations across subsets of genomes, visualized through lists, Venn diagrams, or heatmaps. asm.org
Gene Duplication, Horizontal Gene Transfer, and this compound Diversification
Gene duplication and horizontal gene transfer (HGT) are primary drivers of protein diversification in bacteria, leading to the expansion of protein families and the acquisition of novel functions. researchgate.netplos.org
Gene duplication provides raw material for evolution, where one gene copy can retain the original function while the other is free to accumulate mutations, potentially leading to new functions (neofunctionalization) or the partitioning of ancestral functions (subfunctionalization). plos.org
Horizontal gene transfer, the transfer of genetic material between organisms not through parent-offspring inheritance, is a widely recognized mechanism for adaptation in bacteria and archaea. wisc.edu HGT allows for the rapid acquisition of pre-evolved genes and pathways, contributing significantly to the diversification of bacterial protein families. researchgate.netplos.org Studies suggest that HGT plays a predominant role in the expansion of protein families in prokaryotes compared to gene duplication, enabling the acquisition of new functions. researchgate.net
The interplay between gene duplication and HGT can be complex. For example, in the evolution of the Rap-Phr cell-cell signaling system in Bacillus, HGT facilitates the acquisition of already diverged rap-phr alleles, while intralocus duplication and divergence of the phr gene create intermediates for the divergence of specificity. plos.org This suggests distinct roles for horizontal and vertical processes in protein diversification. plos.org
The functional diversification of protein superfamilies, such as the type IV filament (TFF) superfamily, has been accompanied by genetic rearrangements, including gene duplications, fissions, deletions, and the accretion of novel components. bohrium.com HGT has also played a role in the evolution of this superfamily, with evidence suggesting interkingdom transfer events. bohrium.com
Adaptation and Specialization of this compound in Different Ecological Niches
Bacterial proteins exhibit adaptation and specialization to the diverse ecological niches that bacteria inhabit. This adaptation can involve modifications to protein structure and function to interact with specific environmental factors or host components. frontiersin.org
Major changes in the environment or ecological niche can lead to functional divergence in certain genes. plos.org Bacteria display a remarkable capacity for adaptation to different lifestyles and ecological niches. plos.org Adaptive evolution in prokaryotes is promoted by factors including high selection strength due to large population sizes, the ability to obtain genes via HGT, and stress-induced hypermutation. plos.org
Proteome-wide analyses of functional divergence in bacteria with different ecologies reveal a separation between proteins involved in information processing and those dependent on the environment, such as those involved in energy metabolism and defense. plos.org The evolution of pathogenic and symbiotic bacteria is constrained by their association with a host, leading to niche-specific genomic features and adaptive mechanisms. plos.orgfrontiersin.org
Bacterial surface proteins, in particular, play key roles in colonization and pathogenesis and can promote specialization for host species or specific anatomical niches. frontiersin.org Examples include proteins involved in iron acquisition, adherence, invasion of host cells, and innate immune evasion. frontiersin.org Comparative genomics analysis of bacterial pathogens from different ecological niches (human, animal, environment) has revealed distinct patterns of gene functional enrichment reflecting different adaptation strategies. frontiersin.org
Specialization for ecological niches can involve a balance of evolutionary adaptation and associated tradeoffs, sometimes involving the loss of functions that are no longer necessary in a particular environment. harvard.edu
Conserved this compound Functions and Divergent Mechanisms
Despite the extensive diversification of bacterial proteins, many families retain conserved core functions while exhibiting divergent mechanisms or regulatory strategies. This balance between conservation and divergence is crucial for bacterial survival and adaptation.
Conserved functions often relate to essential cellular processes. For example, RNase P, a ribozyme vital for tRNA maturation across bacteria, archaea, and eukaryotes, plays a fundamentally conserved role in protein synthesis. pnas.org However, the molecular assembly and catalytic mechanisms of RNase P can diverge between bacterial and archaeal forms. pnas.org Bacterial RNase P possesses an additional structural layer compared to its archaeal and eukaryotic counterparts, and the number of associated protein components (Rpps) varies across domains of life. pnas.org
Another example is the stringent response, a conserved adaptive mechanism in bacteria mediated by (p)ppGpp nucleotides synthesized by the RelA-SpoT homologue (RSH) protein family. nih.govcaister.com This response, triggered by nutrient starvation, involves profound changes in gene expression to promote cell survival. caister.com While the general physiological role of (p)ppGpp is conserved, the molecular targets and regulatory mechanisms can vary between species. nih.gov
Even within conserved functional categories, divergent mechanisms can arise. For instance, while phylogenetically distant bacterial species share conserved proteins for DNA uptake and processing in natural transformation, they can differ in the inducing cues and regulatory mechanisms involved. nih.gov
The evolution of bacterial-like phosphoprotein phosphatases in eukaryotes, which likely originated from bacteria or archaea, demonstrates how proteins with conserved enzymatic activity can diverge in terms of subcellular localization and specific sequence motifs, leading to distinct functions. nih.gov
The general stress response (GSR) in bacteria involves conserved mechanisms, such as the regulation of PPM phosphatases, but the specific activating signaling proteins and their responses to species-specific signals can diverge, highlighting an exchangeable toolkit for bacterial signal transduction. elifesciences.org
Advanced Methodological Approaches in P Protein, Bacterial Research
Genomic and Transcriptomic Profiling for P-protein, Bacterial Expression Analysis
Genomic and transcriptomic profiling techniques are fundamental to understanding the genetic basis and expression patterns of bacterial proteins. Genomic analysis provides insights into the presence, location, and genetic context of genes encoding bacterial proteins within the bacterial genome. This includes identifying potential regulatory elements, operon structures, and genomic variations that might influence protein expression. frontiersin.org Comparative genomics, for instance, can reveal conserved or unique protein-encoding genes across different bacterial strains or species, shedding light on their evolutionary history and potential functional importance. nih.gov
Transcriptomic profiling, primarily through techniques like RNA sequencing (RNA-seq), allows for the quantitative analysis of gene expression levels under various conditions. frontiersin.orgnih.govrcsb.org By measuring the abundance of messenger RNA (mRNA) molecules transcribed from protein-encoding genes, researchers can determine when, where, and to what extent a specific bacterial protein is expressed. nih.govwikipedia.org This is crucial for understanding the regulatory mechanisms controlling protein production and how bacteria respond to environmental changes, stress, or the presence of antimicrobial agents. frontiersin.orgnih.govnih.gov For example, transcriptomic analysis has been used to study the bacterial response to antibiotics, revealing changes in the expression of genes encoding efflux pumps and other proteins involved in resistance mechanisms. frontiersin.orgnih.gov Single-cell transcriptomics is also emerging, enabling the study of gene expression heterogeneity within bacterial populations. wikipedia.org
Data from genomic and transcriptomic studies can be integrated to correlate gene copy number or genetic variations with mRNA expression levels, providing a more complete picture of the factors influencing bacterial protein abundance. frontiersin.orgnih.gov
Proteomic Techniques for this compound Identification and Quantification
Proteomic techniques offer a direct approach to study bacterial proteins by analyzing the entire protein complement of a bacterial cell or a specific cellular compartment. Mass spectrometry (MS)-based proteomics is a central method for the identification and quantification of bacterial proteins.
Techniques such as one- or two-dimensional gel electrophoresis followed by MS can separate and identify proteins based on their charge and molecular weight. More commonly, "shotgun" proteomics approaches involve digesting complex protein mixtures into peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem MS (MS/MS). This allows for the identification of thousands of proteins in a single analysis by matching peptide mass spectra to protein databases.
Quantitative proteomics methods enable the measurement of relative or absolute protein abundance. Label-free quantification compares the MS signal intensity of peptides between different samples. Isotope-labeling techniques, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or isobaric tags (e.g., iTRAQ, TMT), introduce stable isotopes into proteins or peptides, allowing for multiplexed comparison of protein levels across multiple conditions in a single MS run. These quantitative approaches are invaluable for studying changes in bacterial protein expression in response to various stimuli, such as antibiotic treatment or changes in growth conditions. nih.gov
Proteomics also facilitates the study of post-translational modifications (PTMs) on bacterial proteins, such as phosphorylation, which can significantly impact protein function and regulation. Advances in MS-based phosphoproteomics have allowed for the global and site-specific identification of phosphorylation sites in bacterial proteins, providing insights into bacterial signaling pathways.
Proteomic analysis has been successfully applied to study bacterial virulence, antibiotic resistance mechanisms, and the protein composition of different bacterial strains or cellular structures.
Structural Determination Methodologies (e.g., X-ray Crystallography, Cryo-Electron Microscopy, NMR Spectroscopy)
Determining the three-dimensional structure of bacterial proteins is crucial for understanding their function and interactions at a molecular level. Several powerful methodologies are employed for this purpose.
X-ray crystallography is a widely used technique that provides high-resolution atomic structures of proteins. It involves growing protein crystals and then diffracting X-rays through them. The resulting diffraction pattern is used to reconstruct the electron density map of the protein, from which the atomic coordinates are determined. This method requires high-quality protein crystals, which can be a significant bottleneck for some bacterial proteins. Recent advances, including the use of predicted structural models for molecular replacement, have aided in solving structures from challenging diffraction data.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes and proteins that are difficult to crystallize. In Cryo-EM, protein samples are rapidly frozen in a thin layer of amorphous ice, and images are captured using an electron microscope. Computational processing of a large number of these images allows for the reconstruction of a high-resolution 3D structure. Cryo-EM is particularly useful for studying dynamic protein structures and membrane proteins.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structures of proteins, typically smaller ones, in solution. NMR provides information about the local environment and distances between atoms, which can be used to calculate the 3D structure. In-cell NMR techniques allow for the study of protein structure, dynamics, and interactions within living bacterial cells. While challenging for larger proteins due to spectral overlap, in-cell NMR provides valuable insights into protein behavior in its native cellular environment.
These structural methodologies, often complemented by computational modeling, provide critical information about protein folds, active sites, binding interfaces, and conformational changes, which are essential for understanding bacterial protein function and for structure-based drug design.
Biochemical and Biophysical Assays for this compound Activity and Interactions
Biochemical and biophysical assays are essential for characterizing the activity, kinetics, thermodynamics, and interactions of bacterial proteins. These assays provide functional insights that complement structural and omics data.
Biochemical assays measure the catalytic activity of bacterial enzymes, determining parameters such as substrate specificity, enzyme kinetics (e.g., Km, Vmax), and the effect of inhibitors or activators. These assays often involve monitoring the conversion of a substrate to a product using spectroscopic, chromatographic, or coupled enzymatic methods.
Biophysical techniques probe the physical properties of bacterial proteins and their interactions. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to study protein-ligand binding, protein-protein interactions, and protein-nucleic acid interactions, providing data on binding affinity, kinetics, and thermodynamics. Techniques like Circular Dichroism (CD) spectroscopy can provide information about protein secondary structure and conformational changes upon binding or environmental changes. Differential Scanning Fluorimetry (DSF) or Thermal Shift Assays can measure protein thermal stability and assess the effect of ligands on stability.
Electrophoretic Mobility Shift Assays (EMSA) are used to study protein-nucleic acid interactions by detecting changes in the electrophoretic mobility of DNA or RNA fragments upon protein binding.
These biochemical and biophysical approaches are crucial for validating functional predictions made from sequence or structure, elucidating reaction mechanisms, and identifying interaction partners. Studies on bacterial RNase P protein, for instance, have utilized biochemical and biophysical techniques to examine its interaction with RNase P RNA and its role in stabilizing RNA structure and influencing substrate recognition.
Genetic Manipulation and Mutagenesis Strategies for this compound Functional Dissection
Genetic manipulation and mutagenesis are powerful tools for investigating the function of bacterial proteins by altering the genes that encode them. These strategies allow researchers to study the effects of gain or loss of protein function on bacterial physiology and behavior.
Gene knockout or deletion involves removing or inactivating a specific gene, resulting in the absence of the corresponding protein. This allows for the study of the protein's essentiality and its role in various cellular processes. Gene knockdown techniques, such as using antisense RNA or CRISPR interference (CRISPRi), reduce the expression levels of a target protein.
Site-directed mutagenesis allows for specific amino acid changes within a protein. By altering key residues in the active site, binding interface, or regulatory regions, researchers can investigate the contribution of individual amino acids to protein function, structure, or interactions. Random mutagenesis techniques introduce mutations randomly across a gene or genome, followed by screening for desired phenotypes to identify genes and proteins involved in a particular process.
Gene overexpression involves increasing the production of a specific protein, which can be useful for studying the protein's function, purification for structural or biochemical studies, or for biotechnological applications.
Techniques like recombineering facilitate precise genetic modifications in bacterial genomes. The advent of CRISPR-Cas systems has revolutionized bacterial genetic engineering, enabling targeted gene editing, including knockouts, insertions, and point mutations, with increased efficiency and specificity. These genetic approaches are indispensable for establishing causal relationships between bacterial proteins and their biological roles.
Computational Biology and Bioinformatics Tools for this compound Analysis
Computational biology and bioinformatics play a critical role in analyzing the vast amounts of data generated by high-throughput experimental techniques and in predicting bacterial protein properties and functions. nih.gov
Bioinformatics tools are used for sequence analysis, including searching databases for homologous proteins, aligning sequences to identify conserved regions, and predicting protein domains and motifs. nih.gov These analyses can provide initial clues about a protein's potential function and evolutionary relationships.
Protein structure prediction algorithms, such as AlphaFold, can generate accurate 3D models of bacterial proteins from their amino acid sequences, aiding in structural and functional studies, especially when experimental structures are not available. Computational tools are also used for analyzing protein stability and predicting aggregation propensity.
Bioinformatics plays a key role in analyzing genomic and transcriptomic data, including gene calling, annotation, differential gene expression analysis, and identifying regulatory networks. frontiersin.orgnih.govrcsb.orgnih.gov For proteomic data, bioinformatics tools are essential for peptide identification from mass spectra, protein quantification, and the analysis of PTMs.
Computational approaches are also used to predict protein-protein interactions and construct protein interaction networks, providing a systems-level view of how bacterial proteins function together within the cell. nih.gov Molecular dynamics simulations can be used to study protein dynamics, conformational changes, and interactions at an atomic level.
The integration of data from different experimental platforms through bioinformatics and computational biology is crucial for a holistic understanding of bacterial proteins and their roles in bacterial life. nih.gov
Emerging Concepts and Biotechnological Prospects of P Protein, Bacterial
Bacterial Proteins as Targets for Fundamental Biological Inquiry
Bacterial proteins are central to understanding the basic mechanisms of life at the molecular level. Investigating their structures, functions, and interactions provides crucial insights into bacterial physiology, metabolism, growth, and adaptation. For instance, the study of bacterial enzymes, such as DNA polymerases and RNA polymerases, has been instrumental in deciphering the processes of DNA replication and gene expression. cuhk.edu.cn Transport proteins embedded in bacterial membranes facilitate the uptake of essential nutrients and the export of waste products, highlighting fundamental mechanisms of cellular transport. cuhk.edu.cnrcsb.org Sensor proteins enable bacteria to perceive and respond to environmental stimuli, illustrating basic principles of signal transduction. wikipedia.orgresearchgate.net
Detailed research findings on bacterial proteins contribute to our understanding of:
Metabolism: Enzymes catalyzing biochemical reactions vital for energy production and biosynthesis. cuhk.edu.cn
Gene Expression and Regulation: Proteins involved in transcription, translation, and regulatory networks, such as those sensitive to environmental signals. wikipedia.orgwikipedia.org
Cell Structure and Division: Proteins that maintain cell shape and orchestrate cell division. mdpi.com
Transport and Communication: Membrane proteins facilitating the movement of molecules and proteins involved in cell-to-cell signaling like quorum sensing. cuhk.edu.cnrcsb.orgmdpi.com
Studying these proteins is not only vital for basic biological knowledge but also forms the foundation for exploiting bacterial systems in biotechnology.
Non-Clinical Biotechnological Applications of Bacterial Proteins
The inherent properties and diverse functionalities of bacterial proteins make them valuable assets in a wide range of non-clinical biotechnological applications. The ability to culture bacteria rapidly and modify their genetic material facilitates the production and engineering of proteins with tailored characteristics for specific purposes.
Industrial Enzyme Production (e.g., phytases, proteases)
Bacteria are a major source of enzymes used in various industries due to their high production yields, ease of cultivation, and amenability to genetic modification. researchgate.netsemanticscholar.orgmicrobenotes.comwikipedia.org Bacterial enzymes offer advantages such as high catalytic efficiency and stability under diverse environmental conditions, including extreme temperatures and pH. researchgate.netwikipedia.org
Two significant examples are phytases and proteases:
Phytases: These enzymes hydrolyze phytic acid, an anti-nutrient found in plant-based feed and food, releasing inorganic phosphate (B84403) and inositol. frontiersin.orgnih.gov Bacterial phytases, particularly from Bacillus species, are widely used in animal feed to improve phosphorus utilization and reduce environmental pollution from phosphorus excretion. researchgate.netresearchgate.net
Proteases: These enzymes break down proteins into smaller peptides and amino acids. plos.org Bacterial proteases are extensively used in the detergent industry for stain removal, in the food industry for processes like cheese making and meat tenderization, and in the leather industry. researchgate.netmicrobenotes.comwikipedia.orgslideshare.net Bacillus species are prominent producers of industrial proteases. researchgate.net
Genetic engineering techniques are employed to enhance the production levels, catalytic activity, and stability of bacterial enzymes for industrial applications. researchgate.netsemanticscholar.org
Biosensors and Diagnostic Tools (e.g., pathogen detection)
Bacterial proteins play a critical role in the development of biosensors and diagnostic tools. Whole-cell bacterial biosensors are engineered to detect specific chemical compounds or environmental changes by coupling a sensing element (often a bacterial protein receptor) to a reporter system that produces a measurable signal (like fluorescence or luminescence). nih.govopenmicrobiologyjournal.comresearchgate.netnih.gov
Examples include:
Pathogen Detection: Biosensors utilizing bacterial components or engineered bacteria can detect the presence of specific pathogens or their secreted molecules. mdpi.comresearchgate.netpnas.org
Heavy Metal Detection: Bacterial biosensors can be designed to detect bioavailable heavy metals in the environment, often using bacterial metal-binding proteins or regulatory proteins linked to reporter genes. nih.govbiotransformer.ca
These biosensors offer rapid, cost-effective, and often field-deployable alternatives to traditional detection methods. nih.govpnas.org Advances in synthetic biology are expanding the range of detectable molecules by engineering novel sensory proteins. openmicrobiologyjournal.comnih.gov
Bioremediation and Environmental Applications
Bacterial proteins are integral to the ability of bacteria to degrade pollutants and detoxify environments. These proteins facilitate the breakdown of complex organic molecules and the sequestration or transformation of toxic substances like heavy metals. wikipedia.orgbiotransformer.canih.gov
Key mechanisms involving bacterial proteins include:
Enzymatic Degradation: Bacteria produce enzymes that can break down a wide range of pollutants, including hydrocarbons and other complex chemicals. semanticscholar.org
Metal Sequestration and Transport: Bacterial proteins are involved in binding and transporting metal ions, contributing to heavy metal tolerance and removal from contaminated sites. biotransformer.canih.govmdpi.comresearchgate.net Extracellular polymeric substances (EPS) produced by bacteria, which contain proteins, can also bind metal ions. researchgate.net
Biofilm Formation: Proteins are components of microbial biofilms, which can play a role in the bioremediation of organic pollutants. wikipedia.org
Genetic engineering can be used to enhance the bioremediation capabilities of bacteria by improving the expression or activity of relevant proteins. biotransformer.canih.gov
Food Science and Nutritional Applications (e.g., bacterial protein as a food source)
Bacterial proteins have applications in food science, both as enzymes for food processing and as a direct source of nutrition.
Food Processing Enzymes: Bacterial enzymes like proteases, amylases, and lipases are used to improve the texture, flavor, and shelf-life of food products. microbenotes.com
Single-Cell Protein (SCP): Bacterial biomass, rich in protein, can be produced for use as food or animal feed. microbenotes.comwikipedia.orgplos.orgslideshare.netresearchgate.netbiotransformer.canih.govconicet.gov.ar Bacterial SCP offers a sustainable alternative to traditional protein sources, with advantages including rapid production rates and the ability to utilize diverse, often waste, substrates. wikipedia.orgplos.orgbiotransformer.caconicet.gov.ar Bacterial biomass typically has a high protein content. researchgate.net
The concept of microbial protein as a food source dates back several decades, with ongoing research focused on improving nutritional quality and production efficiency. nih.govconicet.gov.ar
Synthetic Biology and Engineering of Bacterial Systems
Bacterial proteins are fundamental building blocks and targets in synthetic biology, which aims to design and construct new biological parts, devices, and systems, or to re-engineer existing biological systems for useful purposes. wikipedia.orgmdpi.commdpi.comfrontiersin.org
Applications in this area include:
Engineered Pathways for Molecule Production: Bacteria are engineered to produce valuable compounds, including therapeutic proteins and biofuels, by introducing or modifying metabolic pathways involving bacterial or heterologous proteins. wikipedia.orgfrontiersin.orglabshare.cn
Development of Biological Circuits: Bacterial proteins are used to create synthetic genetic circuits that perform logical operations or respond to specific inputs, enabling sophisticated control over bacterial behavior. wikipedia.orgmdpi.comfrontiersin.org
Creation of Novel Proteins: Synthetic biology techniques, including protein engineering, allow for the design and production of bacterial proteins with novel functions not found in nature. mdpi.comlabshare.cn
The ability to manipulate bacterial genomes and protein expression makes bacteria versatile chassis organisms for synthetic biology applications. mdpi.comfrontiersin.org
Future Directions in P-protein, Bacterial Research: Open Questions and Prospective Avenues
Research into bacterial proteins continues to uncover their diverse roles in bacterial physiology, pathogenesis, and environmental adaptation. Despite significant progress, a substantial number of bacterial proteins remain functionally uncharacterized, presenting a major open question in the field bioassayexpress.comrcsb.orgnih.govbioinformation.netwikipedia.org. Future research is critically needed to bridge this "sequence-to-function gap" and elucidate the roles of these hypothetical proteins rcsb.orgbioinformation.net. Advanced computational methods, including multimodal deep learning frameworks, are being developed and applied to predict protein function, paving the way for targeted experimental characterization studies bioinformation.net. Artificial intelligence is also beginning to address the function of putative proteins, with tools like AlphaFold revolutionizing structural biology and aiding in inferring function based on predicted structures bioassayexpress.com.
A key prospective avenue in bacterial protein research lies in their potential as therapeutic targets to combat infectious diseases and the growing threat of antibiotic resistance nih.gov. Future studies will continue to explore bacterial proteins involved in essential processes, such as cell wall synthesis (e.g., penicillin-binding proteins), DNA replication and repair, and protein synthesis, as targets for novel antibacterial agents nih.gov. Understanding the intricate mechanisms of bacterial protein-protein interactions (PPIs) is another promising, albeit challenging, area for the discovery of new antibiotics that disrupt vital bacterial processes nih.gov. While PPI maps exist for some model organisms, further detailed studies across a wider range of bacteria are needed nih.gov. Therapeutic proteins, such as antimicrobial peptides and monoclonal antibodies that specifically target bacterial proteins or structures, are also being investigated as potential new weapons against resistant strains. Future research should examine the effects and specific mechanisms regulated by host proteins, such as Protein Kinase R (PKR), during bacterial infections, which could lead to the development of host-directed therapies.
Open questions remain regarding the dynamic behavior and spatial organization of bacterial proteins within the cell. Understanding protein mobility, localization dynamics, and how proteins find their targets within the crowded bacterial cytoplasm or interact with host cells during infection are crucial areas for future investigation. Single-molecule tracking methods are powerful tools being employed to disentangle the complexities of protein diffusion and interactions in vivo. Further research is also required to decipher the mechanisms behind temporal and spatial protein activities and localization dynamics, and how these feed into their roles as sensors, cofactors, or signal transmitters.
The biotechnological prospects of bacterial proteins are vast and continue to be explored. Future directions include leveraging bacterial proteins for bioremediation, biofuel production, and the synthesis of valuable compounds. The discovery of novel enzymes from uncultivated bacteria, such as those from Candidate Phyla Radiation (CPR) bacteria, holds potential for various biotechnological and pharmaceutical applications. Optimizing protein production in bacteria for industrial and therapeutic purposes also remains an active area of research, with future strategies focusing on overcoming challenges related to protein folding, expression, and the scalable production of complex or repetitive proteins.
Further investigations into post-translational modifications (PTMs) of bacterial proteins, such as phosphorylation, are expected to close knowledge gaps in bacterial physiology and potentially lead to new strategies for treating infectious diseases. The intricate ways in which signaling molecules like (p)ppGpp interconnect various DNA repair pathways and the mechanisms underlying (p)ppGpp-mediated antibiotic persistence are also open questions requiring further study.
Key Open Questions and Prospective Avenues in Bacterial Protein Research
| Area of Research | Open Questions | Prospective Avenues |
| Function Characterization | What are the functions of the large number of uncharacterized bacterial proteins? | High-throughput functional genomics, advanced computational prediction methods (e.g., deep learning), AI-driven structural analysis. |
| Therapeutic Targeting | How can bacterial proteins be effectively and specifically targeted to overcome antibiotic resistance? | Development of novel small molecule inhibitors, therapeutic proteins (AMPs, antibodies), host-directed therapies targeting host-protein interactions. |
| Protein Dynamics & Localization | How do bacterial proteins move, localize, and find their targets within the cell and during host interaction? | Single-molecule tracking, advanced microscopy, computational modeling of protein dynamics. |
| Biotechnological Applications | How can bacterial proteins be best utilized for industrial processes, bioremediation, and biosynthesis? | Discovery of novel enzymes from diverse bacteria, optimization of protein production systems, synthetic biology approaches. |
| Regulation & Modification | How do post-translational modifications and signaling molecules regulate bacterial protein function? | Detailed studies of PTMs, investigation of signaling pathways, understanding complex regulatory networks. |
Q & A
Q. How can early-career researchers design robust mentorship frameworks for P-protein studies?
- Methodological Answer :
- Tiered mentoring : Pair students with peers (technique experts), postdocs (project design), and PIs (funding/ethics) .
- Open-science practices : Use platforms like GitHub for real-time collaboration and preprint servers (e.g., bioRxiv) for feedback .
- Ethics training : Integrate FACET (Framework for Addressing Ethical Challenges) workshops into lab curricula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
